molecular formula C9Cl7N B12079438 Heptachloroquinoline CAS No. 1084-27-1

Heptachloroquinoline

Cat. No.: B12079438
CAS No.: 1084-27-1
M. Wt: 370.3 g/mol
InChI Key: CMWSJLNFOVKWGA-UHFFFAOYSA-N
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Description

Heptachloroquinoline is a highly chlorinated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of seven chlorine atoms attached to the quinoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptachloroquinoline can be synthesized through the direct chlorination of quinoline. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the quinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to achieve higher yields and purity. Methods such as the use of sulfuryl chloride or phosphorus pentachloride in combination with aluminum trichloride have been explored .

Chemical Reactions Analysis

Types of Reactions: Heptachloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

  • Substituted quinolines with various functional groups depending on the nucleophile used.
  • Partially dechlorinated quinolines from reduction reactions.
  • Oxidized quinoline derivatives with additional functional groups.

Mechanism of Action

Heptachloroquinoline can be compared with other chlorinated quinoline derivatives such as:

  • Nonachloroacridine
  • Nonachlorophenanthridine
  • Nonachloro-7,8-benzoquinoline

Uniqueness: this compound is unique due to its specific pattern of chlorination, which imparts distinct chemical properties and reactivity compared to other chlorinated quinolines. Its high degree of chlorination makes it particularly useful in applications requiring strong electron-withdrawing groups .

Properties

CAS No.

1084-27-1

Molecular Formula

C9Cl7N

Molecular Weight

370.3 g/mol

IUPAC Name

2,3,4,5,6,7,8-heptachloroquinoline

InChI

InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12

InChI Key

CMWSJLNFOVKWGA-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

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